molecular formula C22H21N5O3 B2422952 (E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide CAS No. 634884-64-3

(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2422952
CAS No.: 634884-64-3
M. Wt: 403.442
InChI Key: GBOSVZCPBQEOBH-FSJBWODESA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13-16(15-6-4-5-7-17(15)24-13)12-23-27-22(28)19-11-18(25-26-19)14-8-9-20(29-2)21(10-14)30-3/h4-12,24H,1-3H3,(H,25,26)(H,27,28)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOSVZCPBQEOBH-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes findings from various sources regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H21N5O3
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 634884-64-3

The compound features a pyrazole core linked to an indole moiety and a methylene bridge, which are known to impart various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (breast)3.79
NCI-H460 (lung)42.30
HepG2 (liver)0.71
BT474 (breast)1.39

The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of apoptotic proteins.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro:

Assay TypeResultReference
TNF-alpha inhibitionSignificant reduction
IL-6 inhibitionModerate reduction

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies indicate it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivityReference
Staphylococcus aureusWeak
Escherichia coliWeak

Further research is needed to elucidate the specific mechanisms underlying these effects.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : The indole moiety is known for its high affinity towards various receptors, influencing signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : The pyrazole ring may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Modulation of Gene Expression : The compound may alter gene expression profiles related to cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a xenograft model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent:

  • Model Used : Xenograft model with human breast cancer cells
  • Outcome : Tumor growth inhibition by approximately 60% after four weeks of treatment
  • Reference :

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